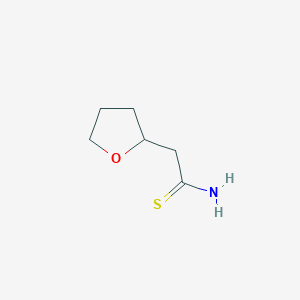
2-(oxolan-2-yl)ethanethioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Oxolan-2-yl)ethanethioamide (OET) is an organic compound that has been studied for its potential applications in scientific research. OET is a member of the thioamide family and has been extensively studied for its biochemical and physiological effects due to its ability to interact with proteins and other molecules in the body. OET has a wide range of applications in laboratory experiments and offers a number of advantages and limitations.
科学研究应用
2-(oxolan-2-yl)ethanethioamide has been studied for its potential applications in scientific research. This compound has been used to study protein-protein interactions, enzyme inhibition, and enzyme activation. It has also been used to study the effects of genetic mutations on protein function and to study the effects of small molecules on cell signaling pathways. This compound has also been used to study the structure and function of proteins, as well as to study the effects of drugs on cells.
作用机制
2-(oxolan-2-yl)ethanethioamide binds to proteins and other molecules in the body and alters their function. This compound can interact with proteins and other molecules in the body in two ways. First, this compound can bind directly to proteins and other molecules and alter their shape or structure. Second, this compound can bind to proteins and other molecules and block or activate their activity. In addition, this compound can also bind to enzymes and alter their activity.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. This compound has been shown to affect the activity of enzymes and proteins, as well as to alter the expression of genes. This compound has also been shown to affect the activity of small molecules, such as hormones, and to modulate cell signaling pathways. In addition, this compound has been shown to affect the metabolism of cells and to modulate the immune response.
实验室实验的优点和局限性
2-(oxolan-2-yl)ethanethioamide offers a number of advantages for laboratory experiments. This compound is a highly efficient compound that can be synthesized in a two-step process. In addition, this compound is a highly potent compound that can be used to study a wide range of biological processes. However, this compound also has some limitations. This compound is not water-soluble and is not easily absorbed by cells, which can limit its use in laboratory experiments. In addition, this compound has a short half-life and must be used quickly after synthesis.
未来方向
Future research on 2-(oxolan-2-yl)ethanethioamide could focus on a number of areas. One potential area of research is to further study the biochemical and physiological effects of this compound. This could include studying the effects of this compound on cell metabolism, gene expression, and immune response. In addition, future research could focus on developing new synthesis methods for this compound and improving its solubility and absorption. Finally, future research could focus on developing new applications for this compound, such as developing new drug delivery systems or studying the effects of this compound on disease.
合成方法
2-(oxolan-2-yl)ethanethioamide can be synthesized from ethanethiol and oxalyl chloride in a two-step process. In the first step, ethanethiol is reacted with oxalyl chloride to form a thioamide intermediate. In the second step, the intermediate is treated with sodium bicarbonate to form this compound. The reaction is highly efficient and produces a high yield of this compound.
属性
IUPAC Name |
2-(oxolan-2-yl)ethanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS/c7-6(9)4-5-2-1-3-8-5/h5H,1-4H2,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZWWDDUBFNCEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

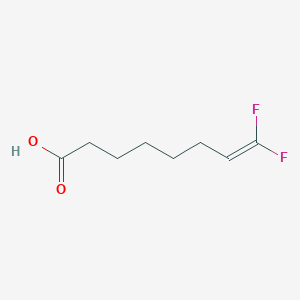
![tert-butyl N-{[3-(trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B6611580.png)


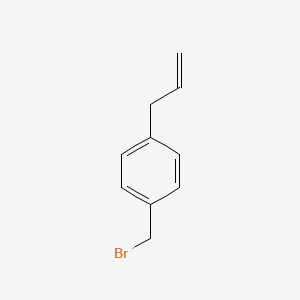
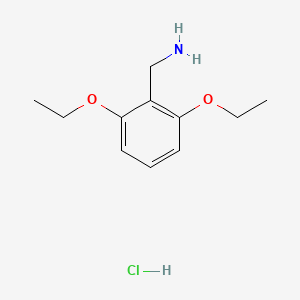

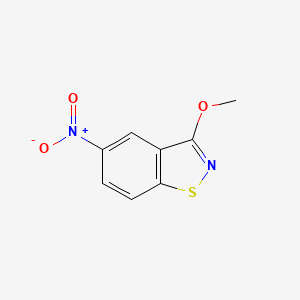
![2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6611619.png)
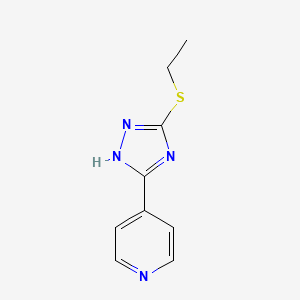
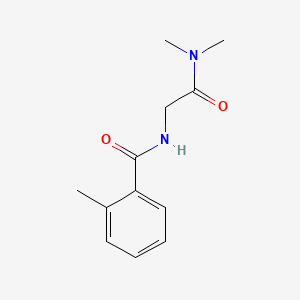
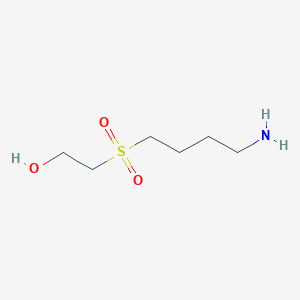
![5-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B6611659.png)
